molecular formula C23H21N5O2S B15039033 N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15039033
M. Wt: 431.5 g/mol
InChI Key: YISCZZVZEPQTFS-JJIBRWJFSA-N
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Description

N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a structurally complex acetohydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 5 and a phenyl group at position 2. The triazole ring is connected to a sulfanyl-acetohydrazide moiety, which is further functionalized with an (E)-configured furan-2-yl ethylidene group.

The synthesis of such derivatives typically involves condensation reactions between hydrazides and aldehydes or ketones, often catalyzed by acids (e.g., glacial acetic acid) or mechanochemical methods .

Properties

Molecular Formula

C23H21N5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H21N5O2S/c1-16-10-12-18(13-11-16)22-26-27-23(28(22)19-7-4-3-5-8-19)31-15-21(29)25-24-17(2)20-9-6-14-30-20/h3-14H,15H2,1-2H3,(H,25,29)/b24-17+

InChI Key

YISCZZVZEPQTFS-JJIBRWJFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C(\C)/C4=CC=CO4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole moiety forms the central scaffold of the target compound. A widely adopted method involves cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl precursors. For instance, 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is synthesized via:

  • Formation of the Thiourea Intermediate :
    Reaction of 4-methylphenyl isothiocyanate with phenylhydrazine in ethanol under reflux yields a thiourea derivative. This intermediate is cyclized using aqueous sodium hydroxide at 80–90°C to form the triazole-thiol.

  • Structural Confirmation :
    The product is characterized by $$ ^1H $$-NMR (δ 7.2–7.8 ppm, aromatic protons) and IR (2550 cm$$ ^{-1} $$, S–H stretch).

Sulfanylation of the Acetohydrazide Precursor

The sulfanyl group (-S-) is introduced via nucleophilic displacement. Key steps include:

  • Activation of the Triazole-Thiol :
    The triazole-thiol is deprotonated using potassium carbonate in anhydrous DMF, generating a thiolate anion.

  • Alkylation with α-Haloacetohydrazide :
    Reaction with 2-chloroacetohydrazide at 60°C for 12 hours affords 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. The reaction proceeds via an $$ S_N2 $$ mechanism, with yields averaging 75–80%.

Condensation with Furan-2-Carbaldehyde

The final step involves Schiff base formation between the acetohydrazide and furan-2-carbaldehyde:

  • Reaction Conditions :
    Equimolar amounts of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide and furan-2-carbaldehyde are refluxed in ethanol with glacial acetic acid (catalyst) for 6–8 hours.

  • Mechanistic Insights :
    The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the imine (E-configuration confirmed by $$ ^1H $$-NMR coupling constants).

Purification and Characterization

  • Chromatographic Techniques :
    Crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:1), yielding a pale-yellow solid.

  • Spectroscopic Data :

    • $$ ^1H $$-NMR (DMSO-d$$ _6 $$) : δ 8.2 (s, 1H, triazole-CH), 7.3–7.9 (m, 9H, aromatic), 6.5–6.7 (m, 2H, furan-CH), 2.4 (s, 3H, CH$$ _3 $$).
    • IR (KBr) : 1680 cm$$ ^{-1} $$ (C=O), 1595 cm$$ ^{-1} $$ (C=N).

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Reference
Triazole Synthesis NaOH (aq), 90°C, 4h 82
Sulfanylation K$$ _2 $$CO$$ _3 $$, DMF, 60°C, 12h 78
Schiff Base Formation EtOH, AcOH, reflux, 8h 70

Challenges and Optimization Strategies

  • Byproduct Formation :
    Competitive oxidation of the thiol group during sulfanylation is mitigated by conducting reactions under nitrogen.

  • Stereochemical Control : The E-configuration of the imine is favored due to steric hindrance between the furan ring and triazole moiety.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has a furan ring and a 1,2,4-triazole moiety. It also contains a hydrazide functional group, which suggests it may have biological activity.

Potential Applications

The applications of this compound are yet to be fully explored. Its unique structure may allow it to interact with biological macromolecules, making it a candidate for pharmacological studies. Research has shown that compounds with 1,2,4-triazole and hydrazide functionalities often have significant biological activities, including antimicrobial, antifungal, and anticancer properties. Triazole derivatives have shown potential in inhibiting cancer cell lines and pathogens.

Chemical Reactivity

The chemical reactivity of this compound is due to its functional groups. The hydrazide group can undergo hydrolysis, while the triazole ring may participate in nucleophilic substitutions or cycloaddition reactions. The compound may also show reactivity typical of furan derivatives, such as electrophilic aromatic substitution because of the electron-rich nature of the furan ring.

Interaction Studies

Interaction studies with this compound would look at its binding affinity and activity against specific targets like enzymes or receptors. These studies are important for understanding its mechanism of action and optimizing its therapeutic potential. Techniques such as molecular docking simulations and in vitro assays could be used to understand these interactions.

Structural Similarity

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-(4-Methylphenyl)-4H-[1,2,4]triazoleContains triazole ringAntimicrobial propertiesSimpler structure without furan
Furan Derivative HydrazonesContains furan and hydrazone groupsAnticancer activityFocus on hydrazone functionality
1-AryltriazolesAryl substitution on triazoleAntifungal propertiesVaried aryl groups influence activity

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The furan and triazole rings may play a crucial role in binding to these targets.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Conversely, chlorophenyl () adds electron-withdrawing effects, which may alter metabolic stability .
  • Heteroaromatic vs. Phenyl Groups : Pyridine substitution (ZE-4b, ) introduces nitrogen atoms, enabling hydrogen bonding and altering solubility profiles compared to purely aromatic substituents .

Physicochemical Properties

  • Melting Points : Analogous compounds exhibit melting points ranging from 248–249°C (for a nitrophenyl-furan derivative, ) to higher values for bulkier substituents. The target compound’s melting point is expected to fall within this range, influenced by its phenyl and methylphenyl groups .
  • Chromatographic Behavior : The Rf value of 0.63 (DCM:MeOH 9:1) for a related compound () suggests moderate polarity, consistent with the target’s hybrid aromatic/hydrophobic structure .

Biological Activity

N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention due to its potential biological activities. The compound features a unique structural arrangement incorporating a furan ring, a triazole moiety, and a hydrazide functional group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N5O2SC_{19}H_{17}N_5O_2S with a molecular weight of 431.5 g/mol. Its structure includes:

  • Furan ring : A five-membered aromatic ring with oxygen.
  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Hydrazide group : A functional group that can participate in various biological interactions.

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, potentially leading to inhibition or modulation of biological pathways. The presence of both furan and triazole rings suggests that the compound may exhibit diverse electronic properties conducive to binding interactions with biological macromolecules.

Biological Activity Studies

Research into the biological activity of this compound has indicated several areas of potential efficacy:

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit antimicrobial properties. In vitro assays could be conducted to evaluate the effectiveness of this compound against various bacterial strains.

Anticancer Potential

The triazole moiety is often associated with anticancer activity. Research has indicated that derivatives containing triazole rings can inhibit the growth of cancer cells. Preliminary studies could involve testing the compound against different cancer cell lines to assess its cytotoxic effects.

Enzyme Inhibition

Given its structural characteristics, this compound may act as an enzyme inhibitor. For example, it could be tested against enzymes involved in cancer progression or microbial resistance mechanisms.

Q & A

Q. What are the standard synthetic protocols for preparing N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, and how is purity ensured?

Methodological Answer: The compound is synthesized via a multi-step condensation reaction. A typical procedure involves:

Formation of the triazole core : Reacting 4-amino-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetohydrazide under basic conditions to introduce the sulfanylacetohydrazide moiety .

Hydrazone formation : Condensing the intermediate with furan-2-carbaldehyde in ethanol, catalyzed by glacial acetic acid, under reflux (12–24 hours) .

Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) ensures purity (>95%). Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (CHNS) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer: Key characterization methods include:

  • Spectroscopy :
    • 1H/13C NMR : To confirm hydrazone geometry (E/Z configuration) and substituent integration .
    • FT-IR : Identification of C=N (1560–1620 cm⁻¹) and S–C (650–700 cm⁻¹) stretches .
  • Elemental Analysis : CHNS data validate empirical formula accuracy (e.g., ±0.3% deviation) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer: Initial screening focuses on:

  • Anti-inflammatory activity : Carrageenan-induced rat paw edema model, measuring inhibition of exudate volume at 50–100 mg/kg doses .
  • Antimicrobial screening : Agar dilution method against S. aureus and E. coli (MIC values reported in µg/mL) .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa), with IC50 calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer: Advanced optimization strategies include:

  • Design of Experiments (DoE) : Taguchi or factorial designs to assess variables (temperature, catalyst loading, solvent ratio). For example, Zeolite (Y-H) catalyst concentration (0.01 M) and reflux time (5 hours at 150°C) maximize yield .
  • Flow Chemistry : Continuous-flow systems reduce reaction time and improve reproducibility (e.g., Omura-Sharma-Swern oxidation adapted for similar triazoles) .
  • Machine Learning : Bayesian optimization predicts ideal conditions (e.g., solvent polarity, stoichiometry) using historical data .

Q. What computational methods elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 for anti-inflammatory activity). Focus on triazole-thioether and hydrazone motifs’ binding affinities .
  • DFT Calculations : Gaussian 09 simulations to analyze electron density (e.g., Fukui indices for nucleophilic/electrophilic sites) .
  • Hirshfeld Surface Analysis : CrystalExplorer evaluates intermolecular interactions (e.g., H-bonding, π-π stacking) from crystallographic data .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve stereochemical ambiguities (e.g., E-configuration of the hydrazone group) and confirm tautomeric forms. SHELXL refinement (R-factor < 0.05) ensures accuracy .
  • Polymorph Screening : Compare bioactivity of different crystalline forms (e.g., Form I vs. Form II solubility differences) .

Q. What strategies address discrepancies in biological assay results across studies?

Methodological Answer:

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Dose-Response Replication : Validate IC50/MIC values across multiple cell lines/strains .
  • Proteomic Profiling : LC-MS/MS to identify off-target interactions that may explain variability .

Q. How can analytical methods be adapted for detecting degradation products?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes. Monitor via:
    • HPLC-DAD : Use a gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate degradation peaks .
    • LC-MS/MS : Identify fragments (e.g., hydrazine cleavage products) via Q-TOF instrumentation .

Q. What synthetic modifications enhance stability or bioavailability?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydrazide) to improve membrane permeability .
  • Co-crystallization : Pair with co-formers (e.g., succinic acid) to enhance aqueous solubility .
  • Lipid Nanoparticle Encapsulation : Use microfluidics to prepare formulations with >80% encapsulation efficiency .

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